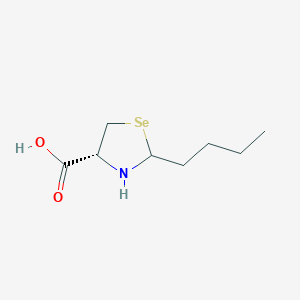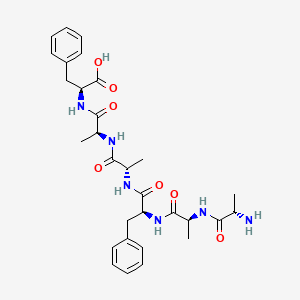
L-Alanyl-L-alanyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-L-alanyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine: is a synthetic peptide composed of multiple alanine and phenylalanine residues. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanyl-L-alanyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA.
Industrial Production Methods: Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods, such as HPLC, are employed to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though L-Alanyl-L-alanyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine lacks these residues.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT, TCEP.
Substitution: Various amino acid derivatives and coupling reagents.
Major Products: The primary products of these reactions are modified peptides with altered functional groups or sequences.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Used as a model compound to study peptide synthesis techniques and optimization.
Biology:
Protein-Protein Interactions: Studied for its ability to interact with other proteins or peptides.
Enzyme Substrates: Used as a substrate to study enzyme specificity and activity.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including as enzyme inhibitors or receptor agonists/antagonists.
Industry:
Biomaterials: Used in the development of biomaterials for tissue engineering and regenerative medicine.
Mécanisme D'action
The mechanism of action of L-Alanyl-L-alanyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine depends on its specific application. In general, peptides can interact with enzymes, receptors, or other proteins to modulate biological processes. The molecular targets and pathways involved vary based on the peptide’s sequence and structure.
Comparaison Avec Des Composés Similaires
L-Alanyl-L-phenylalanine: A simpler dipeptide with similar properties.
L-Alanyl-L-alanyl-L-phenylalanine: A shorter peptide with fewer alanine residues.
L-Alanyl-L-alanyl-L-alanyl-L-phenylalanine: Another variant with a different sequence.
Uniqueness: L-Alanyl-L-alanyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine is unique due to its specific sequence, which may confer distinct biological activities and interactions compared to shorter or differently sequenced peptides.
Propriétés
Numéro CAS |
878540-29-5 |
|---|---|
Formule moléculaire |
C30H40N6O7 |
Poids moléculaire |
596.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C30H40N6O7/c1-17(31)25(37)32-19(3)27(39)35-23(15-21-11-7-5-8-12-21)29(41)34-18(2)26(38)33-20(4)28(40)36-24(30(42)43)16-22-13-9-6-10-14-22/h5-14,17-20,23-24H,15-16,31H2,1-4H3,(H,32,37)(H,33,38)(H,34,41)(H,35,39)(H,36,40)(H,42,43)/t17-,18-,19-,20-,23-,24-/m0/s1 |
Clé InChI |
VNLBEIVHQISWDZ-IGJOJHROSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-Difluorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14177391.png)
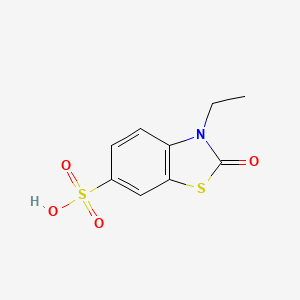
![4-[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]morpholine](/img/structure/B14177408.png)
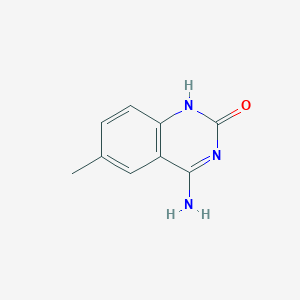
![N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine](/img/structure/B14177417.png)

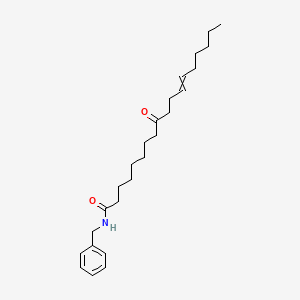
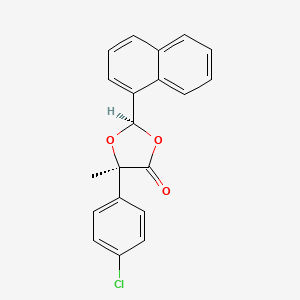
![6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14177441.png)
![4-[(4-Ethoxy-4-oxobut-2-en-1-yl)oxy]-3,5-dimethoxybenzoic acid](/img/structure/B14177447.png)
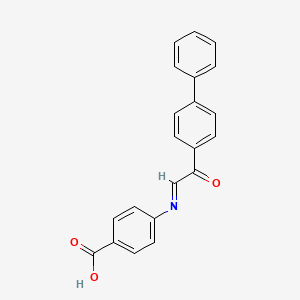
![Piperazine, 1-[(3,4-dichlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14177463.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14177468.png)
